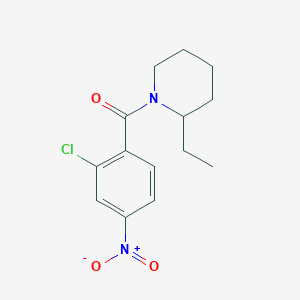![molecular formula C24H18N2O6 B11692186 2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)
2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸は、安息香酸部分、フラン環、ピリミジン誘導体を組み合わせた、独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸の合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ピリミジン誘導体の合成から始めて、フラン環を導入し、最後に安息香酸部分を加えることです。反応条件は、目的の生成物の生成を促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれることがよくあります。
工業生産方法
工業的な設定では、この化合物の製造には、自動化された反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。クロマトグラフィーや結晶化などの高度な精製技術の使用により、最終生成物の高純度が保証されます。
化学反応の分析
反応の種類
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸は、以下の化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体に変換することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができ、新しい生成物の生成につながります。
置換: この化合物は、置換反応に関与することができ、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、強力な酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな触媒(例:炭素担持パラジウム)が含まれます。反応条件には、通常、目的の結果を得るために、制御された温度、特定の溶媒、正確な反応時間が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸は、いくつかの科学研究への応用があります。
化学: この化合物は、有機合成における構成要素として使用され、より複雑な分子の作成を可能にします。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探求する研究が進行中です。
産業: この化合物は、新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションと研究対象の生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他の安息香酸誘導体、フラン含有分子、ピリミジンベースの化合物などがあります。例としては、以下が挙げられます。
- 2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸
- 2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸
独自性
2-(5-{(E)-[1-(3,5-ジメチルフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フラン-2-イル)安息香酸の独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これらは、独特の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Similar compounds include other benzoic acid derivatives, furan-containing molecules, and pyrimidine-based compounds. Examples include:
- 2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H18N2O6 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
2-[5-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-13-9-14(2)11-15(10-13)26-22(28)19(21(27)25-24(26)31)12-16-7-8-20(32-16)17-5-3-4-6-18(17)23(29)30/h3-12H,1-2H3,(H,29,30)(H,25,27,31)/b19-12+ |
InChIキー |
GKYUOSALODTUOW-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692106.png)
![6-methyl-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11692111.png)
![N-[(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11692113.png)
![2-[(4-nitrophenyl)sulfanyl]-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11692121.png)
![{2-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11692132.png)
![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)


![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)
![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692161.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692163.png)

![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692171.png)
